Reduced Ebola/Marburg Virus Entry Inhibition vs. the 4-(Aminomethyl)benzamide Regioisomer
In a head-to-head study evaluating small molecule inhibitors of Ebola virus (EBOV) entry, the 3-(aminomethyl)benzamide regioisomer (compound 9) demonstrated significantly lower potency compared to the 4-(aminomethyl)benzamide hit compound (compound 5) [1]. The meta-substituted compound is not a weaker analog of a general scaffold; it defines a distinct activity profile where the meta-substitution is essential for other target classes like farnesyl-protein transferase [2].
| Evidence Dimension | EBOV Pseudovirus Entry Inhibition in A549 Cells |
|---|---|
| Target Compound Data | 13.0% inhibition at 12.5 µM (Compound 9) |
| Comparator Or Baseline | 74.0% inhibition at 12.5 µM (4-(Aminomethyl)benzamide, Compound 5) |
| Quantified Difference | 61 percentage points lower inhibition |
| Conditions | A549 cells infected with EBOV GP pseudotyped vesicular stomatitis virus (VSV); inhibitor concentration at 12.5 µM. |
Why This Matters
This data definitively excludes 3-(aminomethyl)benzamide as a suitable scaffold for filovirus entry inhibitor programs, while validating the requirement for the meta-isomer in distinct chemotypes such as FPTase inhibitors.
- [1] Plewe, M. B., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections. *Journal of Medicinal Chemistry*, 63(13), 7211–7225. View Source
- [2] Ciccarone, T. M., et al. (1999). Non-thiol 3-aminomethylbenzamide inhibitors of farnesyl-protein transferase. *Bioorganic & Medicinal Chemistry Letters*, 9(14), 1991-1996. View Source
